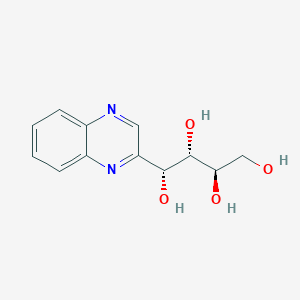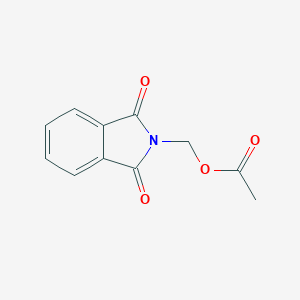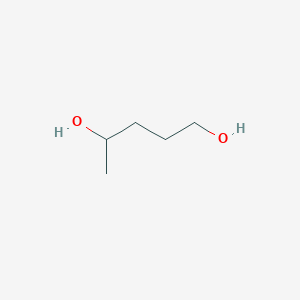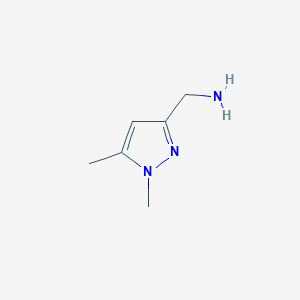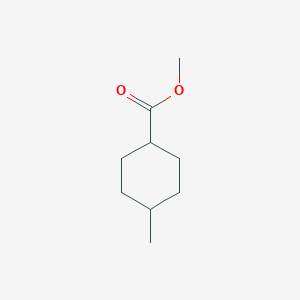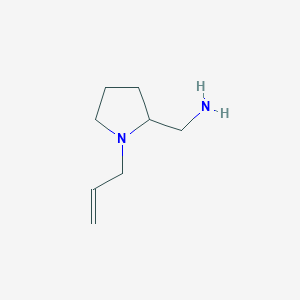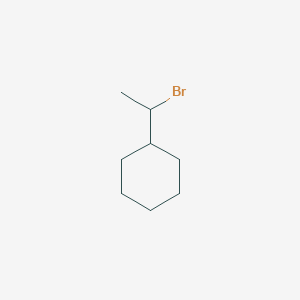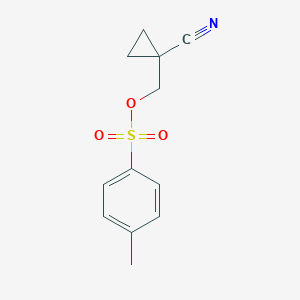
2-Pyrrolidinone, 5-(octyloxy)-1-((4-(trifluoromethyl)phenyl)methyl)-, (+-)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyrrolidinone, 5-(octyloxy)-1-((4-(trifluoromethyl)phenyl)methyl)-, (+-)- is a chemical compound with potential applications in scientific research. This compound is also known as TRIM-OCT and is synthesized by a specific method as described below.
Mécanisme D'action
TRIM-OCT is a selective antagonist of the dopamine D4 receptor. It has been shown to have high affinity and selectivity for this receptor, which is involved in the regulation of mood, behavior, and cognition.
Biochemical and Physiological Effects:
Studies have shown that TRIM-OCT can modulate the activity of the dopamine D4 receptor in the brain. This modulation can lead to changes in behavior and cognition. TRIM-OCT has also been shown to have potential therapeutic applications in the treatment of psychiatric disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD).
Avantages Et Limitations Des Expériences En Laboratoire
TRIM-OCT has several advantages for lab experiments. It is a selective antagonist of the dopamine D4 receptor, which allows for specific modulation of this receptor. TRIM-OCT is also highly selective for the dopamine D4 receptor, which reduces the potential for off-target effects. However, TRIM-OCT has limitations for lab experiments, including its potential toxicity and the need for further studies to determine its efficacy and safety.
Orientations Futures
There are several future directions for the study of TRIM-OCT. These include further studies on its mechanism of action, as well as its potential therapeutic applications in the treatment of psychiatric disorders. Additionally, future studies could investigate the potential use of TRIM-OCT as a research tool for the study of the dopamine D4 receptor and its role in behavior and cognition.
Conclusion:
In conclusion, TRIM-OCT is a chemical compound with potential applications in scientific research. Its selective antagonist activity on the dopamine D4 receptor makes it a promising compound for the study of behavior and cognition, as well as potential therapeutic applications in the treatment of psychiatric disorders. Further studies are needed to determine its efficacy and safety for these applications.
Méthodes De Synthèse
The synthesis of TRIM-OCT involves the reaction of 4-(trifluoromethyl)benzyl chloride with 5-hydroxy-2-pyrrolidinone in the presence of a base. The resulting product is then reacted with octyl alcohol to obtain 2-Pyrrolidinone, 5-(octyloxy)-1-((4-(trifluoromethyl)phenyl)methyl)-, (+-)-.
Applications De Recherche Scientifique
TRIM-OCT has potential applications in scientific research. This compound has been studied for its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations for lab experiments.
Propriétés
Numéro CAS |
136410-36-1 |
|---|---|
Nom du produit |
2-Pyrrolidinone, 5-(octyloxy)-1-((4-(trifluoromethyl)phenyl)methyl)-, (+-)- |
Formule moléculaire |
C20H28F3NO2 |
Poids moléculaire |
371.4 g/mol |
Nom IUPAC |
5-octoxy-1-[[4-(trifluoromethyl)phenyl]methyl]pyrrolidin-2-one |
InChI |
InChI=1S/C20H28F3NO2/c1-2-3-4-5-6-7-14-26-19-13-12-18(25)24(19)15-16-8-10-17(11-9-16)20(21,22)23/h8-11,19H,2-7,12-15H2,1H3 |
Clé InChI |
IRJMJLBOJVWJFQ-UHFFFAOYSA-N |
SMILES |
CCCCCCCCOC1CCC(=O)N1CC2=CC=C(C=C2)C(F)(F)F |
SMILES canonique |
CCCCCCCCOC1CCC(=O)N1CC2=CC=C(C=C2)C(F)(F)F |
Synonymes |
(+-)-5-(Octyloxy)-1-((4-(trifluoromethyl)phenyl)methyl)-2-pyrrolidinon e |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



